2(3H)-Furanone, dihydro-5-tridecyl-
Description
Contextualization within Lactone Chemistry
Lactones are cyclic esters that are widespread in nature and are of significant interest in organic chemistry. They are formed through the intramolecular esterification of a hydroxycarboxylic acid, where a hydroxyl group reacts with a carboxylic acid group within the same molecule. The resulting ring structure's size is denoted by a Greek letter prefix. The 2(3H)-furanone core is a γ-lactone (gamma-lactone), which signifies a stable five-membered ring. scentree.co This stability is a key reason for their prevalence. rsc.org
The synthesis of these compounds can be achieved through various methods, including the cyclization of the corresponding 4-hydroxy acid, often catalyzed by a strong acid. scentree.co Modern synthetic approaches also utilize enzymatic pathways and metal catalysts to achieve high efficiency and stereoselectivity. acs.org The physical properties of lactones differ significantly from their open-chain hydroxy acid precursors; cyclization typically leads to a lower boiling point and higher vapor pressure, making them more volatile and suitable for roles as aroma compounds and chemical signals. rsc.org
Significance of Dihydrofuranone Core Structures in Chemical Biology
The dihydrofuranone, or γ-butyrolactone, motif is a key structural feature in a multitude of biologically active molecules. These compounds are integral to the flavor and fragrance industry, with different alkyl chain lengths imparting distinct sensory characteristics, from the peachy notes of γ-decalactone to the coconut-like aroma of γ-heptalactone. odowell.comwikipedia.org For instance, γ-octadecalactone is used as a flavoring agent with a savory profile. nih.gov
Beyond flavors, dihydrofuranones play critical roles in chemical communication. Many organisms use lactones as pheromones to signal alarm or for mate recognition. rsc.org The transformation from a hydroxy acid to a lactone makes the molecule more volatile and lipophilic, facilitating its transport through air and passage through cell membranes to act as a chemical messenger. rsc.org In some cases, these compounds can influence the behavior of other species; for example, brominated furanones produced by the red seaweed Delisea pulchra interfere with the quorum-sensing systems of bacteria, preventing them from colonizing the plant's surface.
Overview of Research Trajectories for Alkyl-Substituted Dihydrofuranones
Research into alkyl-substituted dihydrofuranones is driven by their diverse biological activities and potential applications. A major focus is on understanding the structure-activity relationship—how the position and nature of the alkyl substituent influence the compound's biological effect. Studies have shown that the length of the alkyl chain at the C-5 position is a critical determinant of its aromatic properties and biological function. nih.gov As the carbon chain increases, the aroma profile of γ-lactones tends to shift from sweet and fruity to more waxy and fatty. nih.gov
Another significant area of research is the development of novel synthetic methods. This includes stereoselective synthesis to produce specific enantiomers, as the biological activity of chiral lactones can be highly dependent on their stereochemistry. nih.gov Biotechnological production methods, using enzymes or whole-cell systems to convert fatty acids into specific lactones, are also being explored as a sustainable alternative to chemical synthesis. acs.org These studies aim to produce high-value lactones for the pharmaceutical, food, and cosmetic industries.
| Lactone Type | Research Focus | Key Findings |
|---|---|---|
| Long-chain γ-lactones (C14, C16) | Flavor and Aroma in Food | δ-tetradecalactone and δ-hexadecalactone contribute to waxy aromas in beef. nih.gov |
| γ-Decalactone (5-hexyl) | Flavor Chemistry | Provides a characteristic intense peach flavor and is widely used in food and consumer products. wikipedia.org |
| γ-Heptalactone (5-propyl) | Flavor and Occurrence | Has a sweet, coconut-like, caramel (B1170704) odor and is found naturally in foods like peaches and beef. odowell.comnist.gov |
| General Alkyl-lactones | Biosynthesis & Chemical Ecology | Lactone formation increases volatility and lipophilicity, making them effective chemical signals (pheromones). rsc.org |
| Fatty Acid-derived Lactones | Biocatalysis | Unspecific peroxygenases (UPOs) can selectively hydroxylate fatty acids at C4/C5 positions to create γ- and δ-lactones. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110071-72-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-tridecyloxolan-2-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h16H,2-15H2,1H3 |
InChI Key |
ZZKHCCCWEVWBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Nomenclature and Advanced Structural Considerations of 2 3h Furanone, Dihydro 5 Tridecyl
Systematic and Common Nomenclature Review
The naming of 2(3H)-Furanone, dihydro-5-tridecyl- can be approached from several recognized chemical nomenclature systems. The systematic name, derived according to IUPAC (International Union of Pure and Applied Chemistry) guidelines, provides an unambiguous description of its molecular structure. The compound is also known by several common or trivial names, which are often used in commercial and historical contexts.
The IUPAC name for the saturated five-membered lactone ring system is oxolan-2-one. With a tridecyl group (a 13-carbon alkyl chain) attached at the 5-position, the systematic name is 5-tridecyloxolan-2-one . The parent structure, 2(3H)-Furanone, dihydro-, indicates a furanone ring that has been saturated (dihydro-) and has a carbonyl group at the 2-position.
A widely used common naming convention for γ-lactones is based on the corresponding 4-hydroxyalkanoic acid from which they are derived via intramolecular esterification. In this case, the parent acid is 4-hydroxyheptadecanoic acid. Therefore, a common name for this compound is γ-heptadecalactone . This name is derived from the total number of carbon atoms in the molecule (17 carbons: 4 in the ring skeleton and 13 in the side chain).
The table below summarizes the key nomenclature for this compound.
| Nomenclature Type | Name | Basis |
| IUPAC Name | 2(3H)-Furanone, dihydro-5-tridecyl- | Based on the furanone heterocyclic system. |
| Systematic Name | 5-tridecyloxolan-2-one | Based on the saturated oxolane ring system. |
| Common Name | γ-Heptadecalactone | Derived from the 17-carbon parent fatty acid (heptadecanoic acid). |
| Synonym | 4-Heptadecanolide | Indicates the lactone is formed from a 4-hydroxy acid with 17 carbons in total. |
This table provides a summary of the different naming conventions for the subject compound.
Stereochemical Aspects and Chiral Recognition in Dihydrofuranones
The structure of 2(3H)-Furanone, dihydro-5-tridecyl- contains a single stereocenter at the C5 position, the carbon atom to which the tridecyl group is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-5-tridecyloxolan-2-one and (S)-5-tridecyloxolan-2-one.
These enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. The specific stereochemistry is crucial in biological systems, where molecular recognition is highly specific. Enzymes and receptors are themselves chiral, leading to differential interactions with each enantiomer.
For many γ-lactones, the two enantiomers exhibit distinct sensory properties (aroma and flavor). For example, in the related compound γ-decalactone, the (R)-enantiomer is known for its intense peachy and fruity aroma, while the (S)-enantiomer has a weaker, more creamy and coconut-like scent. This chiral recognition is a direct result of the specific fit of each enantiomer into its olfactory receptors. It is well-established that the biological activity of lactones can be highly dependent on their stereochemistry. nih.gov For instance, the enantioselectivity of enzymes like unspecific peroxygenases (UPOs) has been demonstrated in the synthesis of chiral γ-lactones from fatty acids, often producing one enantiomer in high excess. nih.gov
The table below details the stereochemical properties of the compound.
| Property | Description |
| Chiral Center | C5 |
| Number of Stereoisomers | 2 (a pair of enantiomers) |
| Enantiomer Designations | (R)-5-tridecyloxolan-2-one and (S)-5-tridecyloxolan-2-one |
| Significance | Stereochemistry determines interaction with chiral biological receptors, influencing sensory properties and biological activity. |
This table outlines the key stereochemical features of 2(3H)-Furanone, dihydro-5-tridecyl-.
Conformational Analysis of the Tridecyl Side Chain and Furanone Ring System
Furanone Ring System: The five-membered γ-lactone ring is not planar. To alleviate ring strain, it adopts a puckered conformation. The two most common low-energy conformations are the envelope (E) and twist (T) forms. researchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no more than three atoms are coplanar. researchgate.net For many simple γ-lactones, such as γ-valerolactone (dihydro-5-methyl-2(3H)-furanone), the molecule rapidly interconverts between two envelope conformations to minimize steric interactions. rsc.orgnist.gov The specific conformation adopted by 2(3H)-Furanone, dihydro-5-tridecyl- will be influenced by the steric bulk of the long tridecyl chain, likely favoring a conformation where this large substituent occupies a pseudo-equatorial position to minimize steric hindrance. rsc.org Studies on similar lactones suggest that the envelope conformation is often the most stable. mdpi.comnih.gov
Tridecyl Side Chain: The tridecyl side chain consists of twelve single carbon-carbon bonds, each capable of rotation. The conformation of this long alkyl chain is governed by the desire to minimize steric and torsional strain. The most stable arrangement for an alkyl chain is the fully extended, all-staggered conformation, often referred to as the anti or trans conformation. youtube.com In this arrangement, the dihedral angle between successive C-C-C-C planes is approximately 180°, which minimizes unfavorable gauche interactions (where bulky groups are separated by a 60° dihedral angle). youtube.com While this extended conformation is energetically favored, the chain retains significant flexibility and can adopt more folded or bent conformations. The specific conformation in a given environment (e.g., in solution versus in a crystal lattice) will depend on intermolecular packing forces and interactions. researchgate.netnih.gov The critical chain length for adopting consistent, repeating conformations in the solid state can be surprisingly short for some flexible molecules. rsc.org
Natural Occurrence and Biosynthetic Pathways of 2 3h Furanone, Dihydro 5 Tridecyl
Identification in Biological Matrices and Natural Sources
The identification of 2(3H)-Furanone, dihydro-5-tridecyl- in specific natural contexts is an area of ongoing scientific investigation. While a comprehensive profile of its distribution is not yet complete, research into related long-chain γ-lactones offers insights into its potential natural habitats.
Plant-Derived Isolates (e.g., Kaempferia galanga L., Bryonopsis laciniosa)
Currently, there is no specific scientific literature that documents the isolation of 2(3H)-Furanone, dihydro-5-tridecyl- from Kaempferia galanga L.
Phytochemical screenings of Bryonopsis laciniosa have identified the presence of various classes of compounds, including flavonoids, saponins, terpenoids, alkaloids, and polyphenols. phcogj.compharmascholars.comnih.gov These studies provide a general overview of the plant's chemical composition. However, the specific identification of 2(3H)-Furanone, dihydro-5-tridecyl- has not been reported in the available literature for this plant. jddtonline.infophcogres.com
Table 1: General Phytochemicals Identified in Bryonopsis laciniosa
| Compound Class | Presence |
| Alkaloids | + |
| Flavonoids | + |
| Saponins | + |
| Tannins | + |
| Terpenoids | + |
| Polyphenols | + |
| Note: '+' indicates the presence of the compound class. Data is compiled from general phytochemical screenings and does not confirm the presence of 2(3H)-Furanone, dihydro-5-tridecyl-. |
Microbial and Fungal Sources (e.g., Fusarium poae)
The genus Fusarium is known for producing a wide array of secondary metabolites. Studies on the volatile organic compounds (VOCs) produced by Fusarium poae have identified various substances, including alcohols, ketones, and other aromatic compounds. nih.govnih.govfrontiersin.org While some Fusarium species are known to produce other γ-lactones, the current body of scientific literature does not specifically list 2(3H)-Furanone, dihydro-5-tridecyl- as a metabolite of Fusarium poae. doe.gov
Presence in Food and Beverages
Long-chain γ-lactones are recognized as important flavor and aroma constituents in a wide variety of food products. They contribute to the sensory profiles of fruits, dairy products, and meats. researchgate.net These compounds are often associated with fruity, creamy, and fatty notes. While the presence of various γ-lactones is well-documented, specific identification of 2(3H)-Furanone, dihydro-5-tridecyl- in particular food items is not extensively reported in the available literature. However, given the common occurrence of its homologs, it is plausible that it may be present as a minor component in some foods. leffingwell.comyoutube.com
Proposed Biosynthetic Routes for Long-Chain Dihydrofuranones
The biosynthesis of long-chain dihydrofuranones, such as 2(3H)-Furanone, dihydro-5-tridecyl-, is believed to be closely linked to fatty acid metabolism. In fungi and bacteria, the proposed pathway for γ-butyrolactones involves the condensation of a glycerol (B35011) derivative with a fatty acid derivative. nih.govpnas.orgresearchgate.net
A key enzyme in this process is A-factor synthase (AfsA), which catalyzes the condensation of a C3 compound with a fatty acid derivative, often a β-ketoacyl chain. pnas.org This is followed by a reduction of a carbon-carbon double bond and dephosphorylation to yield the final γ-butyrolactone structure. pnas.orgacs.org The length of the alkyl side chain of the resulting dihydrofuranone is determined by the specific fatty acid precursor utilized in the pathway. For 2(3H)-Furanone, dihydro-5-tridecyl-, a C16 fatty acid would be the likely precursor.
In plants, the biosynthesis is also thought to originate from fatty acids, which undergo hydroxylation and subsequent lactonization to form the dihydrofuranone ring. The production of these lactones can be influenced by various factors, including the plant's developmental stage and environmental conditions.
Factors Influencing Natural Abundance and Stereoisomeric Distribution
The natural abundance and stereoisomeric distribution of long-chain dihydrofuranones are influenced by several factors, including the genetic makeup of the organism, the availability of precursors, and environmental conditions.
The stereochemistry of γ-lactones is a critical aspect, as different enantiomers can exhibit distinct sensory properties. It has been observed that for γ-lactones, the (R)-enantiomer often predominates in nature, particularly as the length of the alkyl side chain increases. leffingwell.com This stereoselectivity is enzyme-driven, with specific oxidoreductases and other enzymes in the biosynthetic pathway favoring the formation of one enantiomer over the other. The specific enzymes present in an organism will therefore dictate the stereoisomeric ratio of the produced lactones.
Synthetic Methodologies for 2 3h Furanone, Dihydro 5 Tridecyl and Analogs
Conventional Laboratory Synthesis Routes
Conventional methods provide foundational and reliable pathways to the dihydrofuranone core structure.
The formation of the dihydrofuranone ring often involves the intramolecular cyclization of a linear precursor. A prominent method is the acid-catalyzed cyclization of α′-hydroxyenones. figshare.com In this approach, readily available α′-hydroxyenones undergo a formal 5-endo-trig cyclization when treated with a catalytic amount of a strong acid, such as tosic acid, in a suitable solvent like toluene. figshare.comresearchgate.net The reaction proceeds effectively, though the yield can be influenced by the steric nature of substituents on the enone. researchgate.net
Another strategy involves the cyclization of aromatic aldehydes with acrylonitriles, induced by visible light, which provides a transition-metal-free pathway to polysubstituted 4,5-dihydrofurans. sioc-journal.cn Furthermore, donor-acceptor cyclopropanes can undergo cycloaddition reactions with various substrates to form the corresponding heterocyclic rings, including tetrahydrofurans. researchgate.net
Ring-closing metathesis (RCM) has become a powerful and widely used tool for the synthesis of unsaturated rings, including dihydrofurans. wikipedia.org This reaction utilizes an intramolecular metathesis of a diene precursor, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts. wikipedia.orgorganic-chemistry.orgnih.gov The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium toward the desired cyclic product. wikipedia.org
RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 atoms. wikipedia.orgorganic-chemistry.org This makes it particularly suitable for the synthesis of complex natural products containing dihydrofuran moieties. rsc.org For instance, diene precursors derived from materials like D-mannitol can be selectively cyclized to form enantiopure dihydrofurans. researchgate.net The choice of catalyst and reaction conditions, such as temperature and the use of additives, can be optimized to improve yields and suppress side reactions. nih.gov Continuous flow processes have also been developed for RCM, offering an environmentally friendly and efficient route to dihydrofuran derivatives. rsc.org
| Catalyst | Generation | Key Features | Typical Application |
|---|---|---|---|
| Grubbs' Catalyst | First | Good activity for terminal olefins. | General synthesis of 5- to 30-membered rings. organic-chemistry.org |
| Grubbs' Catalyst | Second | Higher activity and better functional group tolerance. organic-chemistry.org | Complex molecule synthesis, reactions with more substituted olefins. nih.gov |
| Hoveyda-Grubbs Catalyst | Second | Features a styrenyl ether ligand for easy catalyst recovery and enhanced stability. organic-chemistry.org | Formation of tri-substituted olefins and recyclable catalytic processes. organic-chemistry.org |
Various catalytic systems beyond RCM are employed to construct the furanone ring. Palladium-catalyzed reactions, such as the Heck coupling of 2,3-dihydrofuran (B140613) with aryl halides, can be used to introduce substituents onto a pre-formed ring. organic-chemistry.orgorganic-chemistry.org Gold(III) chloride has been shown to catalyze the cyclization of α-hydroxyallenes into 2,5-dihydrofurans, achieving a complete transfer of chirality from an axial to a central stereogenic element. organic-chemistry.org
Additionally, iron catalysts can facilitate the intramolecular hydroalkoxylation of α-allenic alcohols under mild conditions to yield 2,3-dihydrofurans. organic-chemistry.org The conversion of various carbohydrates into furan (B31954) derivatives like 2,5-diformylfuran can be achieved using catalytic systems such as La(OTf)₃/sulfur/DMSO or combinations of Al(OTf)₃, TBPBr, and PhSSPh, highlighting the diverse catalytic routes available for furan ring synthesis. mdpi.com
| Catalyst Type | Precursor Type | Reaction Type | Reference |
|---|---|---|---|
| Strong Acid (e.g., Tosic Acid) | α′-Hydroxyenones | 5-endo-trig Cyclization | figshare.comresearchgate.net |
| Palladium Complexes | 2,3-dihydrofuran and organic halides | Heck Coupling / Cycloaddition | organic-chemistry.org |
| Gold(III) Chloride | α-Hydroxyallenes | Cyclization | organic-chemistry.org |
| Iron Catalyst | α-Allenic alcohols | Intramolecular Hydroalkoxylation | organic-chemistry.org |
Asymmetric Synthesis and Enantioselective Methodologies
Producing specific enantiomers of dihydro-5-tridecyl-2(3H)-furanone is critical, as biological activity is often stereospecific. Asymmetric synthesis strategies are therefore of paramount importance.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov
Common chiral auxiliaries used in organic synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of naturally occurring compounds like pseudoephedrine. wikipedia.orgsigmaaldrich.com These auxiliaries can be attached to a precursor molecule to direct subsequent reactions, such as alkylation or aldol (B89426) reactions, to proceed with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product. While specific applications of these auxiliaries for the direct synthesis of 5-tridecyl-dihydrofuranone are not extensively documented, the principles are broadly applicable to the synthesis of chiral γ-butyrolactones.
Enantiomer-specific approaches aim to create one enantiomer preferentially without the need for resolving a racemic mixture. Chemoenzymatic methods offer a powerful route. For example, the enantioselective synthesis of benzylbutyrolactones has been achieved using an immobilized lipase (B570770) to perform a catalytic esterification on 5-hydroxyfuran-2(5H)-one, yielding a chiral synthon with very high enantiomeric excess. rsc.org This chiral building block can then be converted into the target lactone.
Another strategy involves the use of chiral catalysts. For instance, a silver(I)-mediated intramolecular cyclization of an allene (B1206475) precursor has been used in the total synthesis of a 2,5-dihydrofuran (B41785) natural product. nih.gov Furthermore, organoborane chemistry provides a facile route to γ-substituted-γ-butyrolactones in exceptionally high enantiomeric purity. acs.org Enantioselective γ-lactamization reactions, which are analogous to lactone formation, have been achieved with high enantiomeric ratios using a Zn/Cu catalyst, demonstrating the potential of chiral Lewis acids in asymmetric ring formation. nih.gov
Functionalization and Derivatization of the Furanone Ring and Alkyl Chain
The reactivity of dihydro-5-tridecyl-2(3H)-furanone and its analogs can be harnessed to introduce new functional groups and build molecular complexity. Key strategies involve transformations at the lactone ring, including the α-carbon, and modifications of the C5-alkyl substituent.
Oxidation and Reduction Reactions
The lactone functionality and the alkyl chain are susceptible to both oxidation and reduction, leading to a range of valuable products.
Reduction Reactions: The reduction of the γ-lactone ring in dihydro-5-alkyl-2(3H)-furanones is a common method to produce the corresponding 1,4-diols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. For instance, the reduction of γ-stearolactone, an analog with a C14 alkyl chain, yields 1,4-octadecanediol. Catalytic hydrogenation offers an alternative approach to lactone reduction. youtube.com
| Reactant | Reagent/Catalyst | Solvent | Product | Yield | Reference |
| γ-Stearolactone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 1,4-Octadecanediol | - | General reaction |
| 1,4-Butanediol | Copper chromite | - | γ-Butyrolactone | - | libretexts.org |
| 1,4-Butanediol | Copper oxide | - | γ-Butyrolactone | 80% | libretexts.org |
Oxidation Reactions: The furanone ring can undergo oxidative cleavage. For example, treatment of an alkylbenzene with potassium permanganate (B83412) (KMnO₄) results in oxidation to benzoic acid, suggesting that under harsh conditions, the alkyl chain of dihydro-5-tridecyl-2(3H)-furanone could be oxidized. masterorganicchemistry.combeilstein-journals.org Milder oxidation of the lactone ring can also be achieved. The oxidation of γ-butyrolactone with reagents like sodium bromite (B1237846) provides access to succinic acid derivatives. libretexts.org
Substitution and Addition Reactions
The carbon framework of dihydro-5-tridecyl-2(3H)-furanone, particularly the α-position to the carbonyl group, is a prime site for substitution and addition reactions, enabling the introduction of various functional groups and the formation of new carbon-carbon bonds.
α-Halogenation: The α-position of γ-butyrolactones can be halogenated, typically with bromine. This can be achieved by treating the lactone with bromine and a catalytic amount of phosphorus tribromide. semnan.ac.ir Another method involves the use of N-bromosuccinimide. This α-bromo lactone is a versatile intermediate for further functionalization. orgsyn.org For instance, α-bromo-γ-butyrolactone can be prepared by reacting γ-butyrolactone with bromine and red phosphorus. masterorganicchemistry.com
α-Alkylation and Related Reactions: The introduction of alkyl groups at the α-position is a powerful tool for creating derivatives. This can be accomplished by generating the enolate of the lactone with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide. byjus.com A convenient method for the α-alkylation of γ-butyrolactone involves condensation with aldehydes in the presence of a base like sodium methoxide, followed by catalytic transfer hydrogenation to reduce the resulting α-alkenyl group. youtube.com The Reformatsky reaction provides another route for C-C bond formation at the α-position, where an α-halo ester reacts with a carbonyl compound in the presence of zinc. wikipedia.orgorganic-chemistry.orgnih.gov This has been applied to the synthesis of pentasubstituted γ-butyrolactones. nih.govnih.gov
| Reaction Type | Reactant | Reagents/Conditions | Product | Yield | Reference |
| α-Bromination | γ-Butyrolactone | Br₂, PBr₃ (cat.) | α-Bromo-γ-butyrolactone | - | semnan.ac.ir |
| α-Bromination | γ-Butyrolactone | Br₂, Red Phosphorus | α-Bromo-γ-butyrolactone | 55% | masterorganicchemistry.com |
| α-Alkylation | γ-Butyrolactone | 1. LDA; 2. Alkyl halide | α-Alkyl-γ-butyrolactone | Good | byjus.com |
| α-Alkylation | γ-Butyrolactone, Aldehyde | 1. NaOMe; 2. Pd/C, Sodium hypophosphite | α-Alkyl-γ-butyrolactone | - | youtube.com |
| Reformatsky Reaction | α-Halo ester, Ketone/Aldehyde | Zinc | β-Hydroxy ester | - | wikipedia.orgorganic-chemistry.orgnih.gov |
Synthesis of α-Methylene-γ-butyrolactones: The introduction of an exocyclic double bond at the α-position to form α-methylene-γ-butyrolactones is a key transformation, as these compounds are valuable dienophiles in cycloaddition reactions and exhibit biological activity. nih.gov A common method involves the reaction of the lactone with formaldehyde (B43269) in the presence of a base. nih.gov Seven different α-methylene-γ-lactones with varying alkyl chain lengths at the C4 position have been synthesized with yields between 28-34%. semnan.ac.ir
Formation of Complex Dihydrofuranone Hybrids
The functionalized derivatives of dihydro-5-tridecyl-2(3H)-furanone serve as building blocks for the synthesis of more complex molecular architectures, including spirocyclic and fused heterocyclic systems.
Diels-Alder Reactions: The α-methylene-γ-butyrolactone moiety is an excellent dienophile in the Diels-Alder reaction, allowing for the construction of polycyclic systems containing a six-membered ring fused to the lactone. nih.govbeilstein-journals.org Intramolecular Diels-Alder reactions of trienes containing an α-methylene-γ-butyrolactone have been shown to proceed with high stereoselectivity. nih.govresearchgate.net
| Diene | Dienophile | Conditions | Product | Endo/Exo Ratio | Yield | Reference |
| Triene with tethered lactone | α-Methylene-γ-butyrolactone (intramolecular) | 110 °C | Tricyclic cycloadduct | 6:1 | 74% | nih.gov |
Spiro-γ-butyrolactones: Spirocyclic compounds containing a γ-butyrolactone ring can be synthesized through various strategies. One approach involves the reaction of 1-(2-formyloxyethyl)-3-formyloxycycloalkenes with samarium(II) iodide to form hemiacetals, which are then converted to spiro-γ-butyrolactones. nih.gov Another method is the three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate, catalyzed by acidic ionic liquids, to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields. wikipedia.orgnih.gov
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| 1-(2-Formyloxyethyl)-3-formyloxycycloalkenes | Samarium(II) iodide | Spiro γ-butyrolactone | - | nih.gov |
| Anilines, Isatins, Diethyl acetylenedicarboxylate | Acidic ionic liquid | Spiro[furan-2,3′-indoline]-3-carboxylate | High | wikipedia.orgnih.gov |
Furan-Fused Heterocycles: The furanone ring can be a precursor for the synthesis of various fused heterocyclic systems. For example, furo[2,3-b]quinoline (B11916999) derivatives have been synthesized, demonstrating the versatility of the furanone scaffold in constructing complex aromatic systems. nih.govmdpi.com The synthesis of furo[2,3-b]pyrrole derivatives has also been reported, starting from a furan-containing precursor.
Advanced Spectroscopic Characterization and Analytical Techniques for 2 3h Furanone, Dihydro 5 Tridecyl
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of 2(3H)-Furanone, dihydro-5-tridecyl-. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. nih.govresearchgate.net This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
The fragmentation pathways of furanone derivatives, including dihydro-5-tridecyl-2(3H)-furanone, are studied using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). nih.govimreblank.ch A general fragmentation pattern for alkylated 4-hydroxy-3(2H)-furanones has been proposed, which can serve as a basis for understanding the fragmentation of the title compound. imreblank.ch The study of these pathways, often aided by the analysis of isotopically labeled analogues, provides invaluable information for confirming the structure of unknown furanone compounds. imreblank.ch
Key Fragmentation Data for Furanone Derivatives:
| Fragment Type | Description | Reference |
| [M - CO]+ | Loss of a carbon monoxide molecule from the molecular ion. | imreblank.ch |
| [M - H2O]+ | Dehydration of the molecular ion. | imreblank.ch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like 2(3H)-Furanone, dihydro-5-tridecyl-. nih.gov A combination of one-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the complete molecular structure. core.ac.uk
¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. vanderbilt.edu For complex structures, 2D NMR techniques are essential. nih.govcore.ac.uk For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) establishes long-range (2-3 bond) correlations between protons and carbons. core.ac.uk These experiments collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the dihydrofuranone ring and the long tridecyl side chain.
Typical NMR Data for Dihydrofuranone Derivatives:
| Nucleus | Chemical Shift Range (ppm) | Description | Reference |
| ¹H | Varies based on substitution | Provides information on proton environments. | researchgate.net |
| ¹³C | Varies based on substitution | Reveals the carbon framework of the molecule. | researchgate.netspectrabase.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. fiveable.meresearchgate.net These methods are instrumental in identifying the functional groups present in 2(3H)-Furanone, dihydro-5-tridecyl-. The mid-infrared (MIR) region, typically 4000–400 cm⁻¹, is particularly informative for organic compounds. nih.gov
The most characteristic absorption in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the lactone ring. Other key bands include C-H stretching and bending vibrations of the alkyl chain and the furanone ring, as well as C-O stretching vibrations. nist.gov Raman spectroscopy, which relies on the scattering of light, provides complementary information, especially for non-polar bonds. researchgate.net The combination of IR and Raman spectra offers a comprehensive vibrational profile, which is useful for both identification and conformational analysis. nih.gov
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (lactone) | Stretch | ~1770-1740 | nist.gov |
| C-H (alkyl) | Stretch | ~2960-2850 | nist.gov |
| C-O | Stretch | ~1250-1050 | nist.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2(3H)-Furanone, dihydro-5-tridecyl- in complex matrices. imreblank.chnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nist.gov The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. imreblank.ch
For quantitative analysis, a specific ion characteristic of the target compound is monitored (Selected Ion Monitoring, SIM), which enhances sensitivity and selectivity. nih.gov In some cases, derivatization may be employed to improve the chromatographic properties and sensitivity of polar furanone compounds. nih.gov GC-MS is particularly valuable for analyzing trace amounts of this compound in natural extracts or food samples. nih.govnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Since 2(3H)-Furanone, dihydro-5-tridecyl- possesses a chiral center at the C5 position, it can exist as two enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. chromatographyonline.comgcms.cz This is often a critical quality control measure, as different enantiomers can exhibit distinct biological activities. chromatographyonline.com
The separation is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). chromatographyonline.comgcms.cz These stationary phases contain chiral selectors that interact differently with the two enantiomers, leading to different retention times. chromatographyonline.com The development of a robust chiral separation method involves optimizing parameters such as the choice of the chiral column, the mobile phase composition (in HPLC), and the temperature program (in GC).
Advanced Separation Techniques (e.g., Supercritical Fluid Extraction) for Isolation from Natural Sources
The isolation of 2(3H)-Furanone, dihydro-5-tridecyl- from natural sources often requires advanced separation techniques to obtain the compound in a pure form. Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods. ajgreenchem.comnih.gov SFE commonly uses supercritical carbon dioxide (SC-CO₂), which offers several advantages, including low toxicity, non-flammability, and ease of removal from the extract. ajgreenchem.comspringernature.com
The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, allowing for selective extraction of the target compound. ajgreenchem.com This selectivity can be further enhanced by using a co-solvent. ajgreenchem.com SFE is particularly well-suited for the extraction of thermally labile compounds, as it can be performed at relatively low temperatures. nih.gov Following extraction, further purification steps such as chromatography are typically employed to isolate the pure compound. researchgate.netjohnshopkins.edu
Computational Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)
In recent years, computational methods have become increasingly valuable in complementing experimental spectroscopic data. For instance, the prediction of the collision cross section (CCS) can aid in the identification of compounds in ion mobility-mass spectrometry (IM-MS) analysis. While traditional methods for calculating CCS are computationally intensive, newer approaches using 2D molecular descriptors have been developed for high-throughput prediction with low error rates. nih.gov
Furthermore, computational chemistry can be used to predict other spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. arxiv.org These theoretical calculations, often based on density functional theory (DFT), can assist in the interpretation of experimental spectra and provide deeper insights into the molecular structure and properties of 2(3H)-Furanone, dihydro-5-tridecyl-.
Computational and Theoretical Investigations of 2 3h Furanone, Dihydro 5 Tridecyl
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For a molecule like 2(3H)-Furanone, dihydro-5-tridecyl-, with its flexible tridecyl tail, MD simulations are crucial for understanding its conformational landscape. These simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a vacuum, in solution, or interacting with a biological membrane.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For 2(3H)-Furanone, dihydro-5-tridecyl-, these calculations can elucidate its reactivity.
Theoretical studies on the thermal decomposition of related furanones have utilized quantum chemistry to calculate reaction barriers and enthalpies. nih.gov These studies show that the furanone ring can undergo ring-opening reactions, a process that is influenced by the electronic properties of the substituents. nih.gov For the dihydro-5-tridecyl- derivative, the long alkyl chain would primarily exert an inductive effect on the lactone ring, subtly modifying its electronic properties and reactivity compared to unsubstituted or short-chain substituted furanones.
Key electronic parameters that can be calculated include:
Dipole Moment: Influences the molecule's polarity and solubility.
HOMO-LUMO Gap: An indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential: Maps the regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), indicating sites for electrophilic or nucleophilic attack.
These quantum chemical insights are fundamental for predicting how dihydro-5-tridecyl-2(3H)-furanone might interact with biological molecules and for understanding its chemical stability.
Docking Studies and Molecular Modeling of Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2(3H)-Furanone, dihydro-5-tridecyl-, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
While specific docking studies for dihydro-5-tridecyl-2(3H)-furanone are not prevalent in public literature, the methodology has been applied to other furanone derivatives and compounds with similar structural motifs. For instance, the interaction of furanones with antioxidant enzymes has been suggested to involve hydrogen bonding and hydrophobic interactions. Given its structure, with a polar lactone head and a long, nonpolar tridecyl tail, dihydro-5-tridecyl-2(3H)-furanone would be expected to interact with proteins that have binding pockets accommodating both hydrophilic and hydrophobic moieties.
The general steps in a docking study would involve:
Obtaining the 3D structure of the target protein, often from a protein data bank.
Generating a 3D conformation of dihydro-5-tridecyl-2(3H)-furanone.
Using a docking algorithm to systematically explore possible binding poses of the ligand in the protein's active site.
Scoring the poses based on a scoring function that estimates the binding affinity.
These studies can generate hypotheses about the mechanism of action of this compound, which can then be tested experimentally.
Prediction of Theoretical Pharmacokinetic Parameters
Computational methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities. For 2(3H)-Furanone, dihydro-5-tridecyl-, various in silico tools can be used to estimate its pharmacokinetic profile.
A number of free and commercial software packages are available for these predictions. nih.gov The predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.
Table 1: Predicted Physicochemical and ADME Properties of 2(3H)-Furanone, dihydro-5-tridecyl-
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 268.45 g/mol | Within the range for good oral bioavailability. |
| LogP | ~6.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and binding. |
| Oral Bioavailability | Likely low to moderate | High lipophilicity may limit absorption. |
| Blood-Brain Barrier Permeation | Likely | Lipophilic character suggests it may cross the BBB. |
It is important to note that these are theoretical predictions and require experimental validation. However, they provide a valuable initial assessment of the compound's potential as a therapeutic agent.
Structure-Activity Relationship (SAR) Modeling via Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry plays a vital role in developing quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity.
For the class of furanone derivatives, SAR studies have been conducted to optimize their activity as, for example, serotonin-3 receptor antagonists. nih.gov These studies have shown that modifications to the furanone ring and its substituents can significantly impact potency and selectivity. nih.gov
In the case of 2(3H)-Furanone, dihydro-5-tridecyl-, a QSAR study would typically involve:
Synthesizing and testing a series of analogs with variations in the length of the alkyl chain, and substitutions on the furanone ring.
Calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each analog.
Developing a mathematical model that relates the descriptors to the biological activity.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. The long tridecyl chain in dihydro-5-tridecyl-2(3H)-furanone is a key feature, and SAR studies would be instrumental in determining the optimal chain length for a given biological target.
Biological Activity and Mechanistic Studies in Non Human Systems
Antimicrobial Activity in Microorganisms and Fungi (e.g., antibacterial, antifungal)
Lactones, including γ- and δ-lactones, are recognized for their antimicrobial properties and have been explored for their potential as novel antimicrobial agents, especially in the context of growing antibiotic resistance. mdpi.comnih.gov The antimicrobial efficacy of furanone derivatives often correlates with their structural features, such as the length of alkyl chains.
Studies on various furanone and lactone derivatives have demonstrated significant activity against a spectrum of bacteria and fungi. For instance, γ-lactones like dimethylincisterol A2 and butyrolactone I, isolated from marine-derived fungi, have shown considerable antibacterial activity against Bacillus subtilis. mdpi.comnih.gov Similarly, other synthetic furanone derivatives have exhibited potent antibacterial effects. researchgate.net The antimicrobial potential of these compounds is not limited to bacteria; for example, 3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone have been found to inhibit the growth of the fungus Trichophyton mentagrophytes at concentrations of 25 μg/mL. nih.gov
The mechanism of action for the antimicrobial effects of some furan (B31954) derivatives involves the disruption of critical cellular processes. For instance, some furanones are thought to interfere with bacterial signaling pathways, including quorum sensing. nih.gov
Table 1: Antimicrobial Activity of Selected Furanone and Lactone Derivatives
| Compound/Extract | Target Microorganism | Activity/Result |
| Dimethylincisterol A2 | Bacillus subtilis | MIC: 10.26 ± 0.76 µM nih.gov |
| Butyrolactone I | Bacillus subtilis | MIC: 5.30 ± 0.29 µM nih.gov |
| 3,4-Epoxy-2-dodecanone | Trichophyton mentagrophytes | Growth inhibition at 25 μg/mL nih.gov |
| 3,4-Epoxy-2-tridecanone | Trichophyton mentagrophytes | Growth inhibition at 25 μg/mL nih.gov |
| Guaianolide-type lactones | Staphylococcus aureus | MIC: 0.32–1.4 µg/mL nih.gov |
Anti-Inflammatory Effects and Associated Molecular Pathways in Animal Models
Furanone and lactone derivatives have demonstrated notable anti-inflammatory properties in various experimental models. The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory pathways.
A study on a γ-lactone (5-hexyl-3H-furan-2-one) isolated from ostrich oil showed a significant reduction in formalin-induced paw edema in rats, with its effect being more prolonged than the reference drug, diclofenac (B195802) gel. nih.govresearchgate.net Histological analysis revealed a significant reduction in skin thickness, subepidermal edema, and inflammatory cellular infiltration in the tissues of rats treated with this γ-lactone. nih.gov Other γ-butyrolactone derivatives have also shown dose-dependent reductions in paw edema in carrageenan-induced inflammation models. nih.gov
The molecular mechanisms underlying the anti-inflammatory effects of furan derivatives are multifaceted. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.govtandfonline.com This is often achieved by targeting the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). nih.govtandfonline.comresearchgate.net Furthermore, some furanones can suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govacs.org These effects are often mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov The lipophilicity conferred by aryl groups on the furanone skeleton is thought to enhance these anti-inflammatory effects. nih.gov
Table 2: Anti-Inflammatory Effects of Selected Furanone and Lactone Derivatives
| Compound | Animal Model | Key Findings |
| 5-Hexyl-3H-furan-2-one | Formalin-induced paw edema in rats | Significant and prolonged reduction in paw edema compared to diclofenac gel. nih.govresearchgate.net |
| γ-Butyrolactone derivatives (BM138) | Carrageenan-induced paw edema in rats | Dose-dependent reduction of paw edema (up to 49%). nih.gov |
| 4,5-Diaryl-3(2H)-furanones | Carrageenan paw edema model | Anti-inflammatory activity of up to 54% at a dose of 0.01 mmol/kg. nih.gov |
Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant potential of furanone and γ-butyrolactone derivatives has been documented in several studies, highlighting their ability to scavenge free radicals and mitigate oxidative stress.
Naturally occurring furan fatty acids have been identified as potent scavengers of hydroxyl radicals (HO•), with reaction rates suggesting they can effectively function as antioxidants in biological systems. nih.gov The antioxidant activity of γ-butyrolactones has also been confirmed through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and superoxide (B77818) scavenging assays. nih.gov For instance, certain γ-butyrolactone derivatives demonstrated concentration-dependent scavenging of the ABTS radical cation, with up to 80% inhibition of radical absorbance. nih.gov
The free radical scavenging activity of phenolic compounds, a class to which some biologically active furan derivatives belong, is often attributed to their ability to donate hydrogen atoms or transfer electrons. researchgate.net The mechanisms involved can include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET). researchgate.net Some furan derivatives are believed to exert protective effects by inhibiting the production of reactive oxygen species (ROS). nih.gov
Table 3: Antioxidant Activity of Furanone and Lactone Derivatives
| Compound/Class | Assay/Method | Key Findings |
| Furan fatty acids | Electron spin resonance (ESR) spin trapping | Potent hydroxyl radical scavengers. nih.gov |
| γ-Butyrolactone derivatives (BM138, BM138A) | ABTS radical cation scavenging | Concentration-dependent scavenging activity (up to 80% inhibition). nih.gov |
| Styraxlignolide E (a γ-butyrolactone) | DPPH and superoxide scavenging assays | Demonstrated antioxidant activity. nih.gov |
| Norstictic acid (a γ-butyrolactone) | Superoxide scavenging assay | Higher activity than the antioxidant quercetin. nih.gov |
Anti-Cancer Potential in Cell Lines and Animal Tumor Models
The furanone scaffold is present in a variety of natural and synthetic compounds that exhibit anticancer activity. nih.gov Research into furanone and lactone derivatives has revealed their potential to inhibit cancer cell growth through various mechanisms.
A number of furanone derivatives have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines. For example, a series of 3,4-diaryl-2(5H)-furanone derivatives displayed potent cytotoxic activities, with some compounds showing ED50 values of less than 20 nM in several cell lines. nih.gov Similarly, certain 4,5-diaryl-3(2H)-furanones exhibited cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov Polycyclic γ-lactones derived from cyclobutanones have also demonstrated moderate to high cytotoxic effects against a panel of human cancer cell lines. researchgate.net
The ether-à-go-go-1 (Eag-1) potassium channel is considered a promising target for cancer therapy as its expression is often linked to cancer cell proliferation. ccij-online.orgccij-online.org Theoretical studies have explored the potential of furanone derivatives to act as Eag-1 inhibitors. ccij-online.orgccij-online.org Docking studies have suggested that certain furanone derivatives could bind to the Eag-1 channel, potentially leading to a decrease in cancer cell growth. ccij-online.orgccij-online.org These in silico analyses indicate that the inhibition constant (Ki) for several furanone derivatives was lower than that of known Eag-1 inhibitors like astemizole, suggesting they could be good candidates for further investigation as Eag-1 inhibitors. ccij-online.org The specific blockade of the human Eag-1 (hEag1) channel has been shown to inhibit tumor cell growth both in vitro and in vivo, underscoring the therapeutic potential of targeting this channel. nih.gov
Inducing apoptosis (programmed cell death) in cancer cells is a key strategy in cancer therapy. Several furanone and lactone derivatives have been found to trigger apoptosis in cancer cells. For instance, certain polycyclic γ-lactones have been shown to induce apoptosis in prostate cancer (PC-3) cells through a mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net Sesquiterpene lactones, which often contain a furanone ring, are known to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases. nih.govresearchgate.net
In addition to inducing apoptosis, some furanone-related compounds can modulate the cell cycle. For example, some sesquiterpene lactones have been reported to cause cell cycle arrest at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov Natural steroidal lactones have also been shown to induce G1/S phase cell cycle arrest in triple-negative breast cancer cells. mdpi.com
Table 4: Anti-Cancer Activity of Selected Furanone and Lactone Derivatives
| Compound/Class | Cancer Cell Line(s) | Mechanism of Action |
| 3,4-Diaryl-2(5H)-furanones | Various | Potent cytotoxicity (ED50 < 20 nM for some). nih.gov |
| 4,5-Diaryl-3(2H)-furanones | MCF-7, HSC-3 | Cytotoxicity (IC50 values of 10 μM and 7.5 μM, respectively). nih.gov |
| Polycyclic γ-lactones | PC-3 (prostate) | Induction of apoptosis via mitochondrial pathway. researchgate.net |
| Sesquiterpene lactones | Various | Induction of apoptosis, modulation of Bcl-2 family proteins, caspase activation. nih.govresearchgate.net |
| Furanone derivatives | (Theoretical) | Potential inhibition of Eag-1 potassium channel. ccij-online.orgccij-online.org |
Neurotoxic Effects and Mitochondrial Complex I Inhibition in Non-Human Organisms
There is no direct evidence in the scientific literature to suggest that 2(3H)-Furanone, dihydro-5-tridecyl- exerts neurotoxic effects or specifically inhibits mitochondrial complex I in non-human organisms.
Studies on other, structurally distinct, long-chain compounds and lactones offer some context. For instance, certain C17-polyacetylenes, which are chemically different from γ-lactones, have been shown to exhibit neurotoxicity by acting as antagonists of GABA-gated chloride channels in the brain cortex of rats. nih.gov Additionally, some complex lactone-containing natural products, such as certain acetogenins, have demonstrated potent inhibitory effects on mitochondrial complex I. nih.gov However, these findings cannot be directly extrapolated to dihydro-5-tridecyl-2(3H)-furanone due to significant structural differences. The toxic effects of various compounds on mitochondrial respiration are an active area of research, with studies showing that the length of alkyl chains can influence mitochondrial toxicity. frontiersin.org For example, some alkyltriphenylphosphonium cations show increased disruption of mitochondrial respiration with longer alkyl chains. nih.gov
It is important to note that the general class of γ-butyrolactones has been studied for its pharmacological effects, with some derivatives showing anticonvulsant or convulsant activity by interacting with the picrotoxin (B1677862) site of the GABA receptor complex. nih.gov However, these studies have focused on compounds with much shorter alkyl chains than the tridecyl group present in the compound of interest. A study on γ-butyrolactone (GBL) in rats showed that it can induce absence seizures and a lethargic response, with effects being more pronounced in females. aesnet.org
Table 1: Summary of Neurotoxic and Mitochondrial Inhibition Studies on Related Compound Classes
| Compound Class | Observed Effect | Organism/System |
| C17-Polyacetylenes | GABA receptor antagonism | Rat brain cortex |
| Acetogenins | Mitochondrial complex I inhibition | Not specified |
| Alkyl-substituted γ-butyrolactones | Anticonvulsant/convulsant activity | Mice |
| γ-Butyrolactone (GBL) | Induction of absence seizures | Rats |
Interactions with Enzymes and Metabolic Pathways in Non-Human Biological Systems
Specific data on the enzymatic interactions and metabolic pathways of 2(3H)-Furanone, dihydro-5-tridecyl- in non-human biological systems are not documented. However, general principles of lactone and fatty acid metabolism can provide a hypothetical framework.
Lactones can be subject to enzymatic hydrolysis via lactonases or esterases, which would open the furanone ring to form the corresponding γ-hydroxy carboxylic acid, in this case, 4-hydroxyoctadecanoic acid. researchgate.net The enzymatic ring-opening of lactones is a known process, often catalyzed by lipases. jst.go.jpresearchgate.net
Once the ring is opened, the resulting long-chain hydroxy fatty acid could potentially enter the β-oxidation pathway. wikipedia.org This metabolic process breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.com In insects, the interconversion of fatty acids and fatty alcohols is a known metabolic process. capes.gov.br Furthermore, the metabolism of fatty acids is crucial for various physiological processes in insects, including energy for flight and development. nih.govnih.gov
In rodents, the metabolic fate of long-chain hydrocarbons has been studied. For instance, inhaled octanal (B89490) is absorbed and metabolized, with the carbon skeleton being eliminated as CO2. nih.gov It is plausible that a long-chain lactone like dihydro-5-tridecyl-2(3H)-furanone, if absorbed, would be metabolized through pathways common to other lipids.
Table 2: Potential Metabolic Fate of 2(3H)-Furanone, dihydro-5-tridecyl-
| Metabolic Step | Potential Enzyme Class | Resulting Product |
| Ring-opening hydrolysis | Lactonase/Esterase | 4-Hydroxyoctadecanoic acid |
| Fatty acid activation | Acyl-CoA synthetase | 4-Hydroxyoctadecanoyl-CoA |
| Beta-oxidation | Various dehydrogenases, hydratases, and thiolases | Acetyl-CoA and shorter-chain fatty acids |
Subcellular Localization and Impact on Cellular Homeostasis
The subcellular localization of 2(3H)-Furanone, dihydro-5-tridecyl- has not been experimentally determined. As a lipophilic molecule, it is expected to readily associate with and cross cellular membranes. nih.govyoutube.comcreative-biolabs.com The long tridecyl chain would significantly contribute to its non-polar nature.
The distribution of lipophilic compounds within a cell is influenced by the lipid composition of different organelle membranes. nih.gov Studies on other long-chain fatty acids and their activating enzymes (acyl-CoA synthetases) have shown localization to various organelles, including the endoplasmic reticulum, mitochondria, and endosomes. researchgate.net Macrocyclic lactones, another class of lipophilic compounds, have been shown to associate with plasma lipoproteins in various animal species, which can influence their distribution throughout the body. researchgate.net
Structure Activity Relationship Sar Studies of 2 3h Furanone, Dihydro 5 Tridecyl and Its Analogs
Influence of Alkyl Chain Length on Biological Activity
The length of the alkyl chain at the C5 position of the dihydrofuranone ring is a critical determinant of biological activity. This feature significantly influences the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with molecular targets.
Research on various classes of molecules demonstrates a clear correlation between alkyl chain length and biological effect. For instance, in studies of cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to seven carbons leads to a significant drop in binding affinity. nih.gov Similarly, the antimicrobial activity of certain ionic liquids shows a direct relationship with the length of the fatty acid anion's alkyl group; an increase in chain length often corresponds to an increase in toxicity to microbes. researchgate.net
This principle holds for lactones and their derivatives as well. Studies on S-alkylthiopentonolactones show that the alkyl chain length is a key structural parameter influencing their physical properties, which are often linked to biological function. nih.gov The general trend observed is that biological activity often increases with chain length up to an optimal point, after which it may plateau or decrease due to factors like reduced solubility or steric hindrance at the target site. For 2(3H)-furanone derivatives, the tridecyl group (a 13-carbon chain) of dihydro-5-tridecyl-2(3H)-furanone represents a significant lipophilic tail that is integral to its interaction with biological systems.
Table 1: Effect of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding This table illustrates the general principle of how alkyl chain length can modulate biological activity, as specific comparative data for 5-tridecyl-dihydrofuranone analogs was not available in the provided search results.
| N-1 Alkyl Chain Length | CB1 Receptor Binding Affinity | CB2 Receptor Binding Affinity |
| 1-2 Carbons | Low | Low |
| 3-6 Carbons | High | High |
| 5 Carbons | Optimal | Optimal |
| 7+ Carbons | Dramatically Decreased | Dramatically Decreased |
| Data derived from studies on cannabimimetic indoles, demonstrating the principle of optimal alkyl chain length for receptor interaction. nih.gov |
Role of Furanone Ring Substituents in Bioactivity Modulation
Substituents on the furanone ring play a pivotal role in modulating the biological activity of the molecule. Modifications at various positions can alter the electronic properties, stability, and steric profile of the compound, thereby influencing its interaction with biological targets.
The introduction of different functional groups can lead to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. mdpi.comnih.gov For example, the presence of halogen atoms, such as in 3,4-dihalo-5-hydroxy-2(5H)-furanones, renders the molecule highly reactive and serves as a versatile scaffold for further chemical transformations. nih.gov These halogenated furanones have been shown to inhibit biofilm formation and bacterial growth. nih.gov
Furthermore, the addition of sulfonyl groups has been explored to diversify and enhance biological activity. mdpi.comnih.gov The combination of a sulfonyl group with the unsaturated γ-lactone moiety can produce compounds with significant antimicrobial properties. mdpi.com Structural modulations can also include the introduction of electron-donating groups (like hydroxy or methoxy) or electron-withdrawing groups (like nitro or cyano), which can fine-tune the molecule's activity. mdpi.com The strategic placement of these substituents is essential, as their position on the heterocyclic ring can dramatically alter the compound's efficacy and selectivity. nih.govmdpi.com
Table 2: Influence of Furanone Ring Substituents on Biological Activity
| Furanone Derivative Class | Key Substituents | Observed Biological Activity | Reference |
| Dihalo-hydroxy-furanones | 3,4-dihalo, 5-hydroxy | Antibacterial, Biofilm Inhibition | nih.gov |
| Furanone Sulfones | Sulfonyl group | Antimicrobial | mdpi.comnih.gov |
| Substituted Flavones (related structures) | Hydroxy, Methoxy, Halogen | Antioxidant, Anticancer, Antimicrobial | mdpi.com |
Importance of Stereochemistry for Biological Efficacy and Target Specificity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of chiral compounds like 2(3H)-Furanone, dihydro-5-tridecyl-. mdpi.com Since the C5 carbon of this molecule is a chiral center, it can exist as two different enantiomers, (R) and (S). These enantiomers, while having the same chemical formula, can exhibit vastly different biological and pharmacological properties.
The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral. This stereospecificity means that one enantiomer may fit into a binding site much more effectively than the other, akin to a key fitting into a lock. This precise spatial arrangement is often crucial for initiating a biological response. mdpi.comnih.gov
For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable effects. mdpi.com For example, in studies of nature-inspired acivicin (B1666538) derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereochemistry is critical for recognition by cellular transport systems and for interaction with the biological target. nih.gov Similarly, investigations into γ-butyrolactone signaling molecules have shown that the stereoselective reduction of precursors leads to specific enantiomers, such as the (3R)-configuration, which are recognized in biological systems. nih.gov The separation and evaluation of individual isomers are therefore essential to fully understand their biological efficacy and target specificity. nih.gov
Research Applications and Broader Scientific Relevance of 2 3h Furanone, Dihydro 5 Tridecyl
Utility as a Chiral Synthon in Organic Synthesis
While specific documented applications of 2(3H)-Furanone, dihydro-5-tridecyl- as a chiral synthon are not extensively reported, the broader class of dihydro-2(3H)-furanones, or γ-butyrolactones, represents a critical group of chiral building blocks in modern organic synthesis. The inherent chirality of substituted furanone rings makes them valuable starting materials for the enantioselective synthesis of complex natural products and biologically active molecules.
For instance, other substituted furanones are recognized for their role as versatile chiral synthons. A notable example is (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, which is widely employed in the synthesis of both natural and unnatural products due to its readily available chiral center scbt.com. The synthesis of novel, optically active 2(5H)-furanone derivatives containing sulfur and terpene moieties further underscores the utility of the furanone scaffold in creating diverse and complex chiral molecules mdpi.com. These examples highlight the potential of chiral γ-lactones like dihydro-5-tridecyl-2(3H)-furanone to serve as synthons, where the long tridecyl chain could be a key feature for targeting specific nonpolar environments in larger molecules.
Table 1: Examples of Chiral Furanone Synthons
| Compound Name | CAS Number | Application |
| (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | 32780-06-6 | Versatile chiral synthon for natural and unnatural product synthesis. scbt.com |
| (R)-2(3H)-Furanone, dihydro-5-(iodomethyl)- | 58879-35-9 | A chiral intermediate in organic synthesis. nih.gov |
Application as a Chemical Probe for Biological Pathway Elucidation
The use of 2(3H)-Furanone, dihydro-5-tridecyl- as a specific chemical probe for elucidating biological pathways is not well-documented in publicly available research. However, the furanone structural motif is present in molecules that are used to study biological processes. For example, a complex polyketide, isoannoreticuin, contains a tetrahydro-5-(1-hydroxytridecyl)-2-furanyl moiety and has been identified in biological systems nih.gov. While this is a more complex molecule, the presence of the dihydro-5-tridecyl-furanone core suggests that such structures can interact with biological pathways.
Furthermore, the analysis of related, smaller γ-lactones in biological samples points to their potential role as biomarkers. For instance, the detection of various volatile organic compounds, including γ-lactones, in human saliva is being explored for physiological and metabolomic studies nist.gov. These studies lay the groundwork for how a molecule like dihydro-5-tridecyl-2(3H)-furanone could potentially be used as a chemical probe, particularly in studies related to lipid metabolism or cellular signaling, where its long alkyl chain could facilitate membrane interaction.
Development as a Lead Compound for Pre-Clinical Drug Discovery Programs (Non-Human)
There are no specific pre-clinical drug discovery programs reported for 2(3H)-Furanone, dihydro-5-tridecyl-. However, the furanone class of compounds has shown promise in this area. Various derivatives of 2(5H)-furanone have been extensively studied for their ability to inhibit biofilm formation in pathogenic bacteria mdpi.com.
In one study, novel chiral 2(5H)-furanone sulfones were synthesized and showed significant activity against Staphylococcus aureus and Bacillus subtilis. The lead compound from this study demonstrated the potential to enhance the efficacy of existing aminoglycoside antibiotics in a rat model of a skin wound infection mdpi.com. This highlights the potential for furanone derivatives to be developed as new therapeutic agents. The lipophilic tridecyl side chain of 2(3H)-Furanone, dihydro-5-tridecyl- could, in principle, enhance its bioavailability or interaction with microbial membranes, making it a candidate for similar antimicrobial research.
Table 2: Biological Activity of a Related Furanone Sulfone
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Biological Effect |
| Chiral 2(5H)-furanone sulfone (Compound 26) | Staphylococcus aureus, Bacillus subtilis | 8 µg/mL | Antimicrobial activity, synergistic effect with aminoglycosides. mdpi.com |
Contributions to Flavor Chemistry Research (Excluding Sensory/Food Uses)
The primary contribution of 2(3H)-Furanone, dihydro-5-tridecyl- (γ-heptadecalactone) to flavor chemistry research lies in its role as an analytical target for the characterization of food and beverage aromas. While its direct sensory impact is part of flavor science, its study from a chemical and analytical perspective contributes to the broader field of flavor chemistry. This involves the development of methods for its detection, quantification, and the study of its formation pathways.
Long-chain γ-lactones are known components of many fruit and dairy flavors. Research in flavor chemistry often focuses on the biotechnological production of these compounds using microorganisms. For example, significant research has been dedicated to optimizing the production of γ-decalactone and γ-dodecalactone using yeasts like Yarrowia lipolytica nih.govmdpi.comgoogle.com. These studies involve detailed analytical chemistry to monitor the biotransformation of fatty acid precursors into the target lactones.
The analytical techniques developed for these related lactones, such as gas chromatography-mass spectrometry (GC-MS), are directly applicable to the study of γ-heptadecalactone. The NIST Chemistry WebBook contains mass spectrometry data for related compounds like dihydro-5-tetradecyl-2(3H)-furanone, which is crucial for its identification in complex food matrices nist.govnist.gov. A study on milk-flavored white tea identified dihydro-5-pentyl-2(3H)-furanone as a key volatile, showcasing the analytical methods used to characterize such compounds in food systems nih.gov.
Table 3: Analytical Data for Related γ-Lactones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data Available |
| 2(3H)-Furanone, dihydro-5-tetradecyl- | 502-26-1 | C₁₈H₃₄O₂ | 282.4614 | Mass Spectrum (electron ionization) nist.govnist.gov |
| 2(3H)-Furanone, dihydro-5-pentyl- | 104-61-0 | C₉H₁₆O₂ | 156.2221 | Mass Spectrum, IR Spectrum, Gas Chromatography nist.gov |
| 2(3H)-Furanone, dihydro-5-propyl- | 105-21-5 | C₇H₁₂O₂ | 128.1690 | Mass Spectrum, Gas Chromatography, Phase Change Data nist.gov |
Future Research Directions for 2 3h Furanone, Dihydro 5 Tridecyl
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The development of efficient and environmentally benign methods for the synthesis of 2(3H)-Furanone, dihydro-5-tridecyl- is a primary objective for future research. Current synthetic strategies for γ-butyrolactones often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. nih.govnih.gov Future work should prioritize the development of novel and sustainable alternatives.
Key Research Thrusts:
Biocatalytic Synthesis: The use of enzymes, such as lipases and esterases, offers a promising green alternative for lactone synthesis. numberanalytics.comnih.gov Research should focus on identifying or engineering enzymes capable of selectively converting suitable precursors, like 1,4-hydroxytetradecanoic acid, into dihydro-5-tridecyl-2(3H)-furanone. This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. numberanalytics.comnih.gov
Green Chemistry Approaches: The principles of green chemistry should be central to the design of new synthetic routes. numberanalytics.comrsc.org This includes the use of renewable feedstocks, environmentally friendly solvents like water or supercritical CO2, and catalytic systems that minimize waste. numberanalytics.comorganic-chemistry.org Photoorganocatalysis, which utilizes light and an organic catalyst, represents a cutting-edge technique for C-H activation and lactonization that could be adapted for this specific compound. rsc.org
Chemoenzymatic Strategies: Combining the strengths of chemical and enzymatic catalysis can lead to highly efficient and selective synthetic pathways. Future research could explore multi-step processes where a chemical reaction generates a key intermediate that is then converted to the final product by a specific enzyme.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. numberanalytics.comnih.gov | Enzyme discovery and engineering, substrate specificity, process optimization. |
| Green Chemistry | Waste reduction, use of renewable resources, energy efficiency. numberanalytics.com | Catalyst development, solvent selection, reaction efficiency. |
| Photoorganocatalysis | Use of visible light, selective C-H activation. rsc.org | Catalyst design, substrate scope, scalability. |
Deeper Elucidation of Complex Biological Mechanisms in Specific Non-Human Models
The long alkyl chain of 2(3H)-Furanone, dihydro-5-tridecyl- suggests potential interactions with biological membranes and signaling pathways. Future research should move beyond general toxicity screenings to a more nuanced investigation of its specific biological effects in relevant non-human models. A particularly promising avenue of investigation is its potential role as a quorum sensing (QS) inhibitor. nih.govoup.commdpi.com
Focus Areas for Mechanistic Studies:
Quorum Sensing Inhibition: Many furanone derivatives are known to interfere with bacterial communication, a process critical for virulence and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.govoup.commdpi.comnih.gov Research should investigate whether dihydro-5-tridecyl-2(3H)-furanone can disrupt QS systems in various bacterial species. This could involve studying its binding affinity to QS receptors and its effect on the expression of QS-regulated genes. nih.govnih.gov
Insect Pheromone Mimicry: The structural similarity of lactones to some insect pheromones suggests a potential role in insect communication. nih.gov Future studies could explore the electrophysiological and behavioral responses of specific insect species to this compound. This could lead to the development of novel pest management strategies. researchgate.net
Interaction with Cellular Membranes: The lipophilic tridecyl chain likely facilitates interaction with cell membranes. Research using model membrane systems and cell lines can elucidate how this compound partitions into membranes and potentially alters their properties, such as fluidity and permeability.
| Non-Human Model | Potential Biological Effect | Research Approach |
| Pseudomonas aeruginosa | Quorum Sensing Inhibition | Gene expression analysis (microarrays), biofilm formation assays, virulence factor quantification. nih.govasm.org |
| Streptomyces species | Regulation of Secondary Metabolism | Analysis of antibiotic production, transcriptional analysis of GBL receptor genes. nih.govnih.gov |
| Lepidopteran insects | Pheromone Mimicry/Antagonism | Electroantennography (EAG), behavioral assays (wind tunnel studies). nih.gov |
Comprehensive Chemoinformatic and Systems Biology Integration
The integration of computational and experimental approaches can accelerate the understanding of 2(3H)-Furanone, dihydro-5-tridecyl-. Chemoinformatic and systems biology tools can be employed to predict its properties, identify potential biological targets, and model its effects on cellular networks.
Integrative Research Strategies:
Molecular Docking and Simulation: Computational docking studies can predict the binding affinity of dihydro-5-tridecyl-2(3H)-furanone to various protein targets, such as QS receptors or enzymes. nih.govelsevierpure.com Molecular dynamics simulations can then provide insights into the stability of these interactions and the conformational changes induced in the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of related furanone derivatives, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.net This can guide the design of more potent and selective analogs.
Transcriptomic and Proteomic Analysis: Exposing model organisms, such as bacteria or yeast, to dihydro-5-tridecyl-2(3H)-furanone and analyzing the subsequent changes in gene and protein expression can provide a global view of its cellular effects. nih.govpsu.edu This systems-level data can help to identify key pathways and processes affected by the compound.
Investigation of Untapped Natural Sources and Bioprospecting
While 2(3H)-Furanone, dihydro-5-tridecyl- can be synthesized, its potential natural occurrence should be thoroughly investigated. Bioprospecting in diverse and underexplored environments could lead to the discovery of this compound or novel, structurally related molecules with interesting biological activities.
Avenues for Bioprospecting:
Marine Organisms: Marine environments are a rich source of novel bioactive compounds, including furanones. aquaculturemag.combiotechrep.irresearchgate.net Sponges, algae, and marine bacteria are particularly promising targets for the isolation of new lactones. nih.govaquaculturemag.com
Microbial Fermentation: Many microorganisms are known to produce lactones through their metabolic pathways. mdpi.com Screening of microbial culture collections and isolation of new strains from unique environments could reveal producers of dihydro-5-tridecyl-2(3H)-furanone.
Plant Metabolomics: While less common, long-chain lactones have been identified in some plants. Comprehensive metabolomic analysis of plant species, particularly those with traditional uses related to pest control or antimicrobial activity, may uncover this compound.
| Potential Source | Rationale |
| Marine Invertebrates | High biodiversity and production of unique secondary metabolites. aquaculturemag.comresearchgate.net |
| Marine Bacteria | Known producers of bioactive compounds, including furanones. biotechrep.ir |
| Soil Microorganisms | A vast and underexplored source of microbial diversity and natural products. mdpi.com |
| Tropical Plants | High chemical diversity and potential for novel compound discovery. |
Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples
To fully understand the biological fate and mechanisms of action of 2(3H)-Furanone, dihydro-5-tridecyl-, sensitive and specific analytical methods for its detection and quantification at trace levels in complex biological matrices are required.
Priorities for Analytical Method Development:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is well-suited for the analysis of small molecules in biological fluids and tissues. nih.govnih.govyoutube.com Future research should focus on optimizing sample preparation techniques, such as solid-phase extraction, and developing robust LC-MS/MS methods for the accurate quantification of the compound and its potential metabolites. nih.govyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile furanone derivatives, GC-MS is a powerful analytical tool. researchgate.net The development of derivatization strategies could enhance the volatility and improve the chromatographic behavior of dihydro-5-tridecyl-2(3H)-furanone.
High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which is invaluable for the identification of unknown metabolites and for distinguishing between isobaric compounds in complex mixtures.
Enantioselective Chromatography: Since the biological activity of chiral molecules can be enantiomer-dependent, the development of enantioselective chromatographic methods is crucial to separate and quantify the individual enantiomers of 2(3H)-Furanone, dihydro-5-tridecyl-. researchgate.net
| Analytical Technique | Application | Advantages |
| LC-MS/MS | Quantification in biological fluids and tissues. | High sensitivity and selectivity. nih.govnih.gov |
| GC-MS | Analysis of volatile and semi-volatile derivatives. | Excellent separation efficiency. researchgate.net |
| HRMS | Identification of unknown metabolites. | High mass accuracy. |
| Enantioselective GC/LC | Separation and quantification of enantiomers. | Provides stereospecific information. researchgate.net |
Q & A
Basic: What are the established synthesis pathways for 2(3H)-Furanone, dihydro-5-tridecyl-?
The compound is synthesized via lactonization of 4-hydroxytetradecanoic acid or through alkylation of γ-butyrolactone derivatives. Key steps include:
- Alkylation : Introducing the tridecyl chain using alkyl halides or Grignard reagents under anhydrous conditions (e.g., THF, -78°C to room temperature) .
- Cyclization : Acid-catalyzed intramolecular esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the furanone ring .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .
Basic: What analytical methods are used to confirm the structure of this compound?
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns (e.g., m/z 282 [M⁺], 85 [base peak for furanone ring]) .
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Strong absorption at 1750–1770 cm⁻¹ (C=O stretch) .
Basic: What key physicochemical properties influence its experimental handling?
- Lipophilicity : High logP (~7.5) due to the tridecyl chain, requiring nonpolar solvents (e.g., hexane, chloroform) for solubility .
- Thermal Stability : Decomposes above 250°C; storage recommended at -20°C under inert gas .
- Hydrolysis Sensitivity : Susceptible to base-mediated ring-opening; reactions must exclude moisture .
Advanced: What challenges arise in optimizing synthesis yield, and how are they addressed?
- Low Alkylation Efficiency : Steric hindrance from the tridecyl chain reduces reaction rates. Solutions:
- Byproduct Formation : Competing oligomerization during cyclization. Mitigation:
Advanced: How are contradictions in spectral data resolved during structural validation?
- Mass Spectral Anomalies : For example, unexpected m/z 239 fragments may indicate impurities. Cross-validation with high-resolution MS (HRMS) confirms molecular formula (C₁₈H₃₄O₂, exact mass 282.4614) .
- NMR Signal Splitting : Overlapping alkyl chain signals are clarified using 2D techniques (HSQC, HMBC) to assign CH₂ groups .
- IR Absence of C=O Peak : Suggests hydrolysis; repeat analysis under anhydrous conditions .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Models electrophilic attack sites (e.g., lactone carbonyl vs. alkyl chain) using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulates solvation effects in nonpolar solvents to optimize reaction trajectories .
- QSPR Models : Correlate alkyl chain length with lipophilicity and bioavailability .
Advanced: How does the compound’s stability vary under experimental conditions?
- pH-Dependent Degradation : Stable in acidic conditions (pH 2–6) but hydrolyzes rapidly in basic media (pH >8). Buffered systems (e.g., phosphate buffer pH 5) are recommended for biological assays .
- Light Sensitivity : UV exposure (λ <300 nm) induces radical formation; amber glassware or light-free chambers are essential .
Advanced: What role does this compound play in natural product synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
